6-Chlorobenzo[d]thiazole
Overview
Description
6-Chlorobenzo[d]thiazole is a chemical compound with the molecular weight of 170.64 . It is a green to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of 6-Chlorobenzo[d]thiazole and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized . Another study reported the synthesis of 5- (6-chlorobenzo [ d ]thiazol-2-ylamino)-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of 6-Chlorobenzo[d]thiazole consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
6-Chlorobenzo[d]thiazole can undergo various chemical reactions. For example, it can react with aromatic acids in phosphorus oxychloride . It can also react with KOH and carbon disulfide in ethanol . Other reactions include protonation at the N3 position, deprotonation at C2 by organolithium compounds, N-alkylation with alkyl halides, and electrophilic substitution reaction .Physical And Chemical Properties Analysis
6-Chlorobenzo[d]thiazole is a green to yellow to brown powder or crystals .Scientific Research Applications
Antimicrobial and Antiviral Applications
- Antiviral Activity : Derivatives of 6-Chlorobenzo[d]thiazole, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, demonstrated anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen et al., 2010).
- Antimicrobial Agents : Thiazole derivatives, including those with a chlorobenzo[d]thiazole moiety, exhibited moderate to excellent antibacterial and antifungal activities against a range of microbial strains, suggesting their utility in combating various infections (B'Bhatt & Sharma, 2017).
Corrosion Inhibition
- The study on the corrosion behavior of mild steel in acidic solutions found that certain 6-Chlorobenzo[d]thiazole derivatives could serve as effective corrosion inhibitors, potentially useful in industrial applications to protect metals from corrosion (Bentiss et al., 2007).
Anticancer Activities
- Novel thiazole-based heterocycles, including those incorporating chlorobenzo[d]thiazole, were synthesized and exhibited potential antitumor activities against various cancer cell lines, underscoring their promise as anticancer agents (Abu-Melha et al., 2019).
Other Applications
- Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives have been conducted to predict their performances in various applications, including corrosion inhibition of iron, highlighting the diverse utility of these compounds in scientific research (Kaya et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQGOMAISTKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326036 | |
Record name | 6-Chlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorobenzo[d]thiazole | |
CAS RN |
2942-10-1 | |
Record name | 2942-10-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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